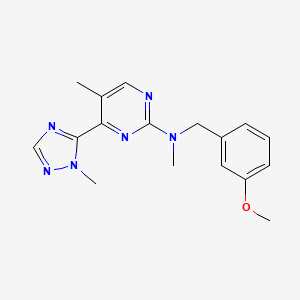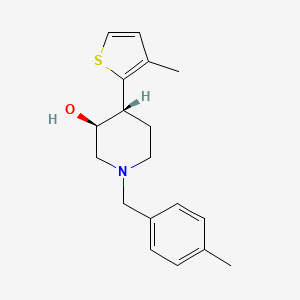![molecular formula C15H20N4S B3809321 N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate](/img/structure/B3809321.png)
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate
Overview
Description
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate exerts its therapeutic effects by binding to and inhibiting the activity of a specific enzyme called monoacylglycerol lipase (MAGL). MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, appetite regulation, and inflammation. Inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors and produces various therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects depending on the target tissue and cell type. In cancer cells, this compound induces apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. In neurodegenerative diseases, this compound reduces the levels of amyloid-beta and tau proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's. In the immune system, this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has several advantages for lab experiments, including its high potency and selectivity for MAGL, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential off-target effects.
Future Directions
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has several potential future directions for research and development. These include the development of more potent and selective MAGL inhibitors, the investigation of the therapeutic potential of this compound in other diseases such as diabetes and obesity, and the exploration of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Scientific Research Applications
N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
N-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-2-8-19(9-3-1)12-14-5-4-13(20-14)10-18-15-11-16-6-7-17-15/h4-7,11H,1-3,8-10,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARTLJJRODCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)CNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B3809246.png)
![(3'R*,4'R*)-1'-[2-chloro-5-(trifluoromethyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B3809256.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3809270.png)
![N-(2-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}-1-methylethyl)acetamide](/img/structure/B3809272.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3809276.png)
![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3809282.png)
![8-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3809284.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B3809290.png)
![N,1-dimethyl-6-oxo-N-[(5-phenylisoxazol-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B3809311.png)
![4-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-9(10H)-acridinone hydrochloride](/img/structure/B3809315.png)

![1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3809340.png)
